
Farnesyl bromide
Overview
Description
Farnesyl bromide, also known as trans,trans-farnesyl bromide, is an organic compound with the molecular formula C15H25Br. It is a brominated derivative of farnesene, a sesquiterpene hydrocarbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Farnesyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of farnesol. The process typically includes the following steps :
Starting Material: Farnesol is used as the starting material.
Bromination: The bromination reaction is carried out using phosphorus tribromide (PBr3) in an inert solvent such as diethyl ether. The reaction is conducted at low temperatures (0°C) to control the reaction rate and prevent side reactions.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by extraction with hexane and drying over anhydrous sodium sulfate.
Chemical Reactions Analysis
Farnesyl bromide undergoes various chemical reactions, including:
Scientific Research Applications
Biochemical Applications
Farnesyl bromide is primarily utilized in the study of protein prenylation, a post-translational modification where farnesyl or geranylgeranyl groups are attached to proteins. This modification is crucial for the proper functioning of many proteins involved in signaling pathways.
Protein Prenylation Studies
- Metabolic Labeling : this compound has been employed for metabolic labeling of prenylated proteins, allowing researchers to study protein interactions and modifications in live cells. This application has been pivotal in understanding the prenylome of various organisms, including Plasmodium falciparum, the malaria parasite .
- Enzymatic Labeling : It serves as a substrate for protein farnesyltransferase, facilitating the enzymatic labeling of proteins for bioconjugation purposes .
Synthesis of Bioactive Compounds
This compound is also used as a precursor in the synthesis of bioactive compounds, particularly squalene and other isoprenoids.
Squalene Synthesis
Research has shown that this compound can be converted into squalene through Glaser coupling reactions. This process is significant for producing squalene on a larger scale for pharmaceutical applications .
Therapeutic Investigations
The role of this compound extends into therapeutic research, particularly concerning its effects on cellular mechanisms and potential drug development.
β2-Adrenergic Receptor Studies
A study utilizing this compound highlighted its involvement in regulating β2-adrenergic receptors (β2AR). The inhibition of farnesyl diphosphate synthase (FDPS), which is affected by this compound, was found to enhance the efficacy of β-agonists, suggesting therapeutic potential for respiratory conditions such as asthma .
Case Studies
Case studies provide valuable insights into the applications of this compound across different research contexts.
Case Study: Prenylation Inhibition
A notable case study examined the effects of prenylation inhibitors on cancer cell lines. By employing this compound in conjunction with other inhibitors, researchers were able to delineate pathways involved in tumor growth and metastasis, providing a foundation for developing targeted therapies .
Case Study: Squalene Production
Another case study focused on optimizing the synthesis of squalene from this compound. Researchers explored various reaction conditions and catalysts to improve yield and efficiency, contributing to advancements in biotechnological applications .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Farnesyl bromide involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Farnesyl bromide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different stereochemistry.
Farnesyl Alcohol: The alcohol derivative of farnesene, used in different applications.
Farnesyl Acetate: An ester derivative with distinct properties and uses.
These compounds share similar structural features but differ in their functional groups and reactivity, making each unique for specific applications.
Properties
Molecular Formula |
C15H25Br |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI Key |
FOFMBFMTJFSEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Origin of Product |
United States |
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